2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the molecular formula C12H9BF2O2 . It has a molecular weight of 234.01 .
Molecular Structure Analysis
The InChI code for 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .Physical And Chemical Properties Analysis
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a solid substance . Its molecular weight is 234.01 . The InChI code is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .Scientific Research Applications
Chemical Synthesis and Characterization
2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is prominently used in the synthesis of various biologically active compounds, particularly fluorinated naphthoic acids, which are rare compared to their benzoic acid counterparts. The compound serves as a structural unit in the synthesis of mono- and difluoronaphthoic acids, involving processes such as electrophilic fluorination, Friedel-Crafts cyclization, and aromatization. This synthesis pathway highlights the compound's role in creating complex molecular structures used in pharmaceuticals and other scientific applications (Tagat et al., 2002).
Crystal Structure Analysis
The compound is also involved in studies related to crystal structure analysis, particularly in understanding hydrogen bonding potential and its influence on crystal packing. Research on derivatives of this compound, such as its hydrates and carboxamides, provides insights into the formation of stable hydrogen-bonded dimers, crystal polymorphism, and the role of intramolecular hydrogen bonds in determining crystal structures. These studies are crucial for developing new materials with tailored properties (Owczarzak et al., 2013).
Safety and Hazards
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
A structurally similar compound, 2-({[3,5-difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid, is known to target dihydroorotate dehydrogenase (quinone), mitochondrial in humans .
Mode of Action
It’s worth noting that the compound is often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s possible that the compound may affect pathways involving carbon-carbon bond formation .
Result of Action
Given its use in suzuki–miyaura coupling reactions, it’s possible that the compound may induce changes in molecular structure through the formation of carbon-carbon bonds .
Action Environment
The action of 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a catalyst . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-(2,5-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNYBINYNDOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680713 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920294-24-2 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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